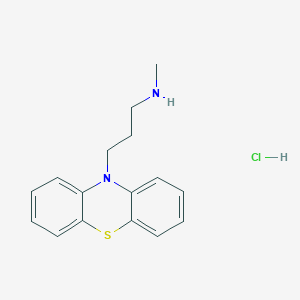
Demethylpromazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demethylpromazine hydrochloride is a phenothiazine derivative, closely related to promazine. It is primarily used as an antipsychotic and antiemetic agent. This compound is known for its sedative properties and is used in the treatment of various psychiatric disorders, including schizophrenia and agitation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of demethylpromazine hydrochloride typically involves the demethylation of promazine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure consistent production quality. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Demethylpromazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the phenothiazine ring or the side chains, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different pharmacological activities.
Scientific Research Applications
Demethylpromazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of phenothiazine chemistry and its derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential use in treating various biological disorders.
Medicine: It is used in pharmacological research to understand its mechanism of action and to develop new antipsychotic and antiemetic drugs.
Industry: In the pharmaceutical industry, this compound is used in the formulation of medications for psychiatric disorders.
Mechanism of Action
Demethylpromazine hydrochloride exerts its effects primarily through antagonism of dopamine receptors in the brain. By blocking dopamine receptors, it helps to reduce symptoms of psychosis and agitation. Additionally, it has antihistaminic and anticholinergic properties, which contribute to its sedative and antiemetic effects. The compound also interacts with serotonin receptors, which may play a role in its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Promazine: A closely related compound with similar antipsychotic properties but different pharmacokinetic profiles.
Chlorpromazine: Another phenothiazine derivative with a broader spectrum of antipsychotic activity.
Methotrimeprazine: Known for its strong sedative effects and used in the treatment of severe agitation and psychosis.
Uniqueness
Demethylpromazine hydrochloride is unique in its specific receptor binding profile and its balance of antipsychotic and sedative effects. Compared to other phenothiazine derivatives, it may have fewer extrapyramidal side effects, making it a valuable option in certain clinical settings.
Properties
CAS No. |
17140-12-4 |
|---|---|
Molecular Formula |
C16H19ClN2S |
Molecular Weight |
306.9 g/mol |
IUPAC Name |
N-methyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H18N2S.ClH/c1-17-11-6-12-18-13-7-2-4-9-15(13)19-16-10-5-3-8-14(16)18;/h2-5,7-10,17H,6,11-12H2,1H3;1H |
InChI Key |
CEBUJGVTZAUTMO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















